Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride
Description
Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride (CAS 756416-32-7, molecular formula C₇H₁₂ClNO) is a substituted acyl chloride derivative featuring an amino group (-NH₂) at the 1-position of the cyclohexane ring and a hydrochloride salt. This compound is structurally related to cyclohexanecarbonyl chloride (CAS 2719-27-9), a widely used reagent in organic synthesis for introducing cyclohexanecarbonyl groups . The addition of the amino group enhances its reactivity and versatility, enabling applications in pharmaceutical and agrochemical synthesis, particularly in forming amides, ureas, or heterocycles through nucleophilic substitution .
- Molecular Weight: 161.62 g/mol (hydrochloride form).
- Structure: Combines a cyclohexane ring with a carbonyl chloride and an amino group.
- Reactivity: The amino group allows further functionalization, while the acyl chloride moiety reacts with nucleophiles (e.g., amines, alcohols).
- Solubility: Likely polar due to the hydrochloride salt, enhancing solubility in polar solvents compared to non-salt forms.
Properties
CAS No. |
41812-95-7 |
|---|---|
Molecular Formula |
C7H13Cl2NO |
Molecular Weight |
198.09 g/mol |
IUPAC Name |
1-aminocyclohexane-1-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C7H12ClNO.ClH/c8-6(10)7(9)4-2-1-3-5-7;/h1-5,9H2;1H |
InChI Key |
SECQGFHGEVFPTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)Cl)N.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The predominant and well-established synthetic method to prepare Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride involves the chlorination of its corresponding carboxylic acid precursor, 4-(Aminomethyl)cyclohexanecarboxylic acid. The reaction typically uses thionyl chloride (SOCl₂) as the chlorinating agent under reflux conditions to convert the carboxylic acid group into the acid chloride functional group.
$$
\text{4-(Aminomethyl)cyclohexanecarboxylic acid} + \text{SOCl}2 \rightarrow \text{4-(Aminomethyl)cyclohexane-1-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$
This reaction is generally conducted in anhydrous conditions, often using inert solvents such as dichloromethane or chloroform. The hydrochloride salt form can be obtained by subsequent treatment with hydrochloric acid or by isolating the product in the presence of HCl gas.
Detailed Reaction Conditions
- Reagents: Thionyl chloride (SOCl₂) is preferred due to its efficiency and gaseous byproducts (SO₂ and HCl) that are easily removed.
- Temperature: Reflux temperature (~70–80°C) is maintained to ensure complete conversion.
- Solvent: Anhydrous dichloromethane or toluene to facilitate reflux and maintain anhydrous environment.
- Reaction Time: Typically 2–6 hours depending on scale and batch conditions.
- Work-up: Removal of excess thionyl chloride and byproducts by rotary evaporation under reduced pressure, followed by purification via recrystallization or column chromatography.
Industrial Scale Production
In industrial settings, the synthesis follows the same fundamental chemistry but is optimized for scale, cost, and environmental impact:
- Use of continuous flow reactors to improve heat transfer and reaction control.
- Optimization of stoichiometric ratios to minimize excess reagents.
- Implementation of catalytic additives like DMF (dimethylformamide) in trace amounts to enhance reaction rate and selectivity.
- Recovery and scrubbing of gaseous byproducts (SO₂, HCl) to reduce environmental emissions.
- Purification via crystallization or distillation techniques adapted for large volumes.
Alternative Chlorinating Agents
While thionyl chloride is most common, other chlorinating agents such as oxalyl chloride (COCl)₂ or phosphorus pentachloride (PCl₅) can be used, though they may introduce more complex work-up or byproducts. Oxalyl chloride is sometimes preferred for sensitive substrates due to milder reaction conditions.
Analytical Data and Reaction Monitoring
Reaction Monitoring
- Thin Layer Chromatography (TLC): Used to monitor the disappearance of the carboxylic acid and formation of the acid chloride.
- Infrared Spectroscopy (IR): Characteristic carbonyl chloride stretch appears near 1800 cm⁻¹, distinct from carboxylic acid carbonyl at ~1700 cm⁻¹.
- Nuclear Magnetic Resonance (NMR):
- $$^{1}H$$ NMR confirms the aminomethyl (-CH₂NH₂) protons.
- $$^{13}C$$ NMR shows the acid chloride carbonyl carbon signal at a higher ppm than carboxylic acid carbonyl.
- High-Performance Liquid Chromatography (HPLC): Used to assess purity, typically >99% purity is targeted for pharmaceutical intermediates.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material | 4-(Aminomethyl)cyclohexanecarboxylic acid | Purity >98% preferred |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Molar ratio 1:1.2 (acid:SOCl₂) |
| Solvent | Anhydrous dichloromethane or toluene | Dry and oxygen-free |
| Temperature | Reflux (~70–80°C) | Ensures complete conversion |
| Reaction Time | 2–6 hours | Monitored by TLC/IR |
| Work-up | Rotary evaporation, recrystallization | Removal of SO₂ and HCl byproducts |
| Purification | Recrystallization or chromatography | Target purity >99% |
| Storage | Under inert gas, 2–8°C | Protect from moisture |
Research Findings and Improvements
Process Optimization
Recent research has focused on improving the efficiency and environmental impact of the preparation process:
- Use of continuous flow chemistry for better heat and mass transfer, resulting in higher yields and safer handling of hazardous reagents.
- Introduction of catalytic DMF to activate thionyl chloride, reducing reaction time and improving selectivity.
- Development of green solvents and solvent-free conditions to minimize environmental footprint.
- Improved purification techniques to reduce impurities and byproducts, critical for pharmaceutical applications.
Challenges
- The amino group can potentially react with the acid chloride, leading to intramolecular or intermolecular side reactions; thus, protecting groups (e.g., Boc or Fmoc) are sometimes employed during synthesis.
- Hydrolysis sensitivity requires stringent moisture control.
- Scale-up demands careful control of exothermic reactions and gas evolution.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Hydrolysis: In the presence of water, it can hydrolyze to form cyclohexanecarboxylic acid and hydrochloric acid.
Condensation reactions: It can react with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Nucleophiles: such as amines or alcohols are commonly used in substitution reactions.
Water: or aqueous solutions for hydrolysis reactions.
Organic solvents: like dichloromethane or toluene for condensation reactions.
Major Products
Cyclohexanecarboxylic acid: from hydrolysis.
Amides: or from condensation reactions with amines or alcohols.
Scientific Research Applications
Chemical Properties and Reactivity
Molecular Formula: CHClNO
Molecular Weight: 198.09 g/mol
IUPAC Name: 1-aminocyclohexane-1-carbonyl chloride; hydrochloride
The compound features a carbonyl chloride group that is highly reactive, making it suitable for various chemical reactions, including nucleophilic substitution, hydrolysis, and reduction. These reactions allow for the formation of amides, esters, and other derivatives used in further synthetic processes .
Organic Synthesis
Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its ability to react with nucleophiles enables the formation of diverse derivatives essential for pharmaceutical and agrochemical applications.
Medicinal Chemistry
The compound has shown potential in drug development, particularly as an acylating agent in synthesizing bioactive molecules. It has been utilized to create inhibitors targeting specific enzymes or receptors, contributing to advancements in therapeutic agents .
Antifibrinolytic Therapy
One notable application is its role as an antifibrinolytic agent. This compound has been studied for its ability to inhibit plasminogen activation, thereby preventing excessive fibrinolysis—a critical factor in managing conditions like hereditary angioedema and surgical bleeding .
Wound Healing
Research indicates that this compound can accelerate wound healing by inhibiting serine proteases involved in the healing process. This property makes it a promising candidate for developing treatments aimed at enhancing recovery following injuries .
Case Study: Inhibition of Human 11β-HSD1
A study explored the synthesis of compounds derived from cyclohexanecarbonyl chloride to inhibit human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The synthesized compounds demonstrated varying degrees of inhibition, indicating the potential for developing therapeutic agents targeting metabolic disorders .
Case Study: Synthesis of Bioactive Molecules
In another research effort, cyclohexanecarbonyl chloride was employed in the synthesis of amino acid derivatives with high yields. The process involved acylating various amines under optimized conditions, showcasing the compound's versatility in generating complex bioactive structures .
Mechanism of Action
The mechanism by which cyclohexanecarbonyl chloride, 1-amino-, hydrochloride exerts its effects involves its reactivity with nucleophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it a valuable intermediate in organic synthesis, allowing for the formation of various derivatives.
Comparison with Similar Compounds
Cyclohexanecarbonyl Chloride (CAS 2719-27-9)
Molecular Formula : C₇H₁₁ClO
Molecular Weight : 146.61 g/mol
Physical Properties :
Key Differences :
- Lacks the amino group, limiting direct secondary functionalization.
- Less polar than the 1-amino hydrochloride derivative, affecting solubility in aqueous systems .
3-Amino-Cyclohexanecarbonyl Chloride (CAS 761353-87-1)
Molecular Formula: C₇H₁₂ClNO Molecular Weight: 161.62 g/mol Structural Variation: Amino group at the 3-position instead of 1-position.
Implications :
Benzoyl Chloride (CAS 98-88-4)
Molecular Formula : C₇H₅ClO
Molecular Weight : 140.57 g/mol
Physical Properties :
Key Differences :
- Aromatic vs. aliphatic structure alters electronic properties (benzoyl chloride is more electrophilic).
- Cyclohexanecarbonyl derivatives offer better stereochemical control in chiral syntheses due to their non-planar rings .
Cyclohexanecarboxylic Acid, 1-Amino-2-Hydroxy- (CAS 197247-91-9)
Molecular Formula: C₇H₁₃NO₃ Molecular Weight: 159.18 g/mol Structural Features: Combines amino, hydroxyl, and carboxylic acid groups on the cyclohexane ring.
Key Differences :
Chlorocyclohexane (CAS 542-18-7)
Molecular Formula : C₆H₁₁Cl
Molecular Weight : 118.06 g/mol
Physical Properties :
Key Differences :
- Lacks carbonyl functionality, limiting use in acylations.
- Less reactive toward nucleophiles compared to acyl chlorides .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups | Applications |
|---|---|---|---|---|---|---|
| Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride | 756416-32-7 | C₇H₁₂ClNO | 161.62 | Not reported | Acyl chloride, amine | Pharmaceutical intermediates |
| Cyclohexanecarbonyl chloride | 2719-27-9 | C₇H₁₁ClO | 146.61 | 184 | Acyl chloride | Agrochemicals, polymers |
| 3-Amino-cyclohexanecarbonyl chloride | 761353-87-1 | C₇H₁₂ClNO | 161.62 | Not reported | Acyl chloride, amine | Specialty chemical synthesis |
| Benzoyl chloride | 98-88-4 | C₇H₅ClO | 140.57 | 197 | Aromatic acyl chloride | Dyes, pharmaceuticals |
| Cyclohexanecarboxylic acid, 1-amino-2-hydroxy- | 197247-91-9 | C₇H₁₃NO₃ | 159.18 | Not reported | Carboxylic acid, amine, hydroxyl | Laboratory reagents |
| Chlorocyclohexane | 542-18-7 | C₆H₁₁Cl | 118.06 | 142 | Alkyl chloride | Solvent, polymer synthesis |
Biological Activity
Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride (C₇H₁₂ClNO·HCl) is a chemical compound featuring a cyclohexane ring substituted with a carbonyl chloride and an amino group. This structure endows the compound with significant reactivity, making it valuable in organic synthesis and various biological applications. Its role as a synthetic intermediate has implications in drug development and biomolecular research.
- Molecular Formula : C₇H₁₂ClNO·HCl
- Molecular Weight : 177.08 g/mol
- Functional Groups : Carbonyl chloride, amine
The compound's carbonyl chloride group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules, which is essential for studying enzyme mechanisms and protein interactions.
Biological Activity Overview
The biological activity of this compound is primarily linked to its use as a synthetic intermediate in the modification of biomolecules. It has been utilized in:
- Drug Development : As an intermediate in synthesizing pharmaceuticals.
- Biomolecular Research : For modifying biomolecules to study enzyme interactions and mechanisms.
1. Enzyme Inhibition Studies
Cyclohexanecarbonyl chloride has been involved in studies assessing its inhibitory effects on specific enzymes. For instance, it has been used to synthesize derivatives that inhibit human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders. A study reported various compounds derived from cyclohexanecarbonyl chloride exhibiting inhibition percentages and IC50 values, demonstrating the compound's potential in modulating enzyme activity .
| Compound | % Inhibition at 10 µM | IC50 (µM) |
|---|---|---|
| 6 | 41 | ND |
| 7 | 28 | ND |
| 8 | 50 | ND |
| 11 | 95 | 1.08 |
| 12 | 100 | 0.29 |
2. Synthesis of Bioactive Compounds
The compound has been utilized as a reagent for acylation reactions, leading to the synthesis of various bioactive derivatives. For example, indoline-based compounds synthesized using cyclohexanecarbonyl chloride showed anti-inflammatory properties and were evaluated for their activity against lipoxygenase (5-LOX), demonstrating the versatility of this compound in developing new therapeutic agents .
Case Study: Inhibition of Human Enzymes
A series of studies have focused on the inhibition of human enzymes using derivatives synthesized from cyclohexanecarbonyl chloride. The results indicated that certain derivatives not only inhibited the target enzymes but also exhibited selectivity over other isoforms, which is crucial for minimizing side effects in therapeutic applications.
Case Study: Structure-Activity Relationship (SAR)
Research analyzing the structure-activity relationship of compounds derived from cyclohexanecarbonyl chloride revealed that modifications to the amino group significantly impacted biological activity. For instance, the introduction of hydrophobic substituents enhanced enzyme inhibition potency, providing insights into designing more effective inhibitors .
Q & A
Q. Table 1. Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges | Reference |
|---|---|---|---|---|
| Thionyl Chloride Route | 75–85 | ≥95 | HCl gas emission | |
| PCl₃ Route | 65–70 | 90–92 | Phosphorus byproduct removal |
Q. Table 2. Solubility Profile
| Solvent | Solubility (mg/mL) | Conditions | Notes |
|---|---|---|---|
| Water | 10–15 | 25°C, pH 2–3 | Hydrochloride form |
| Ethanol | 50–60 | 25°C | Limited by acyl chloride |
| Dichloromethane | >100 | 25°C | Preferred for reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
